molecular formula C15H23N5O2 B2488126 8-(Hexylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione CAS No. 378214-05-2

8-(Hexylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione

Cat. No.: B2488126
CAS No.: 378214-05-2
M. Wt: 305.382
InChI Key: BYYHULIUWHJYLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Hexylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione is a useful research compound. Its molecular formula is C15H23N5O2 and its molecular weight is 305.382. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivative Development

  • A study explored the synthesis of related purine compounds, showcasing the process of obtaining tetra-substituted uric acid via stepwise N-alkylation. This process included the use of compounds similar to 8-(Hexylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione, demonstrating the compound's relevance in synthetic chemistry and potential applications in developing new chemical entities (Maruyama, Kozai, & Sasaki, 2000).

  • Research on the synthesis of lavendamycin methyl ester, a potent antitumor agent, involved the use of compounds structurally related to this compound. This highlights the compound's role in the synthesis of biologically active molecules (Behforouz, Haddad, Cai, Arnold, Mohammadi, Sousa, & Horn, 1996).

Biological Activities and Applications

  • Certain derivatives of purine, akin to this compound, have been synthesized and evaluated for their antitumor and vascular relaxing effects. This research suggests potential applications in pharmacology and drug discovery (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).

  • Studies involving the synthesis of 7-deazapurine ribonucleosides, which are structurally related to the compound , revealed significant cytostatic, antimicrobial, and anti-HCV activities. This indicates the potential of this compound in the development of therapeutic agents (Nauš, Caletková, Konečný, Džubák, Bogdanova, Kolář, Vrbková, Slavětínská, Tloušt’ová, Perlíková, Hajdůch, & Hocek, 2014).

Properties

IUPAC Name

8-(hexylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2/c1-4-6-7-8-9-16-14-17-12-11(20(14)10-5-2)13(21)18-15(22)19(12)3/h5H,2,4,6-10H2,1,3H3,(H,16,17)(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYHULIUWHJYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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